Dibenzyl penta-2,3-dienedioate
Description
Dibenzyl penta-2,3-dienedioate is an organic ester derivative of penta-2,3-dienedioic acid, where the carboxylic acid groups are esterified with benzyl alcohol. The esterification with benzyl groups likely enhances its stability compared to the parent diene, making it suitable for applications in synthetic chemistry, such as intermediates for polymerization or cross-linking agents.
Properties
CAS No. |
214116-47-9 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
InChI |
InChI=1S/C19H16O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-13H,14-15H2 |
InChI Key |
NEJUZSGJQQOQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=C=CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl penta-2,3-dienedioate typically involves the esterification of penta-2,3-dienedioic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl penta-2,3-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Dibenzyl penta-2,3-dienedioate is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its potential as a precursor for bioactive compounds makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its reactivity and structural features make it valuable for creating advanced materials .
Mechanism of Action
The mechanism of action of dibenzyl penta-2,3-dienedioate involves its interaction with various molecular targets. The compound can undergo chemical transformations that lead to the formation of reactive intermediates, which can then interact with biological molecules or other chemical entities. These interactions can result in the modulation of biological pathways or the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Dibenzyl penta-2,3-dienedioate with analogous esters and diene-containing compounds based on available evidence:
2.1. Comparison with Penta-2,3-diene (C₅H₈)
Key Insight : Esterification mitigates the instability of the parent diene, expanding its utility in controlled synthetic processes.
2.2. Comparison with Dibenzyl Esters of Other Acids
- Higher Melting Points : Due to aromatic stacking of benzyl groups.
- Reduced Solubility in Water : Enhanced lipophilicity compared to free acids.
- Use in Polymer Chemistry: As protected monomers for step-growth polymerization.
Hypothetical Advantage of this compound : The conjugated diene backbone may enable unique photochemical or thermal reactivity distinct from saturated dibenzyl esters.
2.3. Comparison with Benzylpenicillin Derivatives
Benzathine benzylpenicillin () shares a dibenzylethylenediamine moiety but is pharmacologically distinct. Unlike this compound, it is a salt formulation designed for prolonged antibiotic release, highlighting the versatility of benzyl groups in modulating chemical and biological properties .
Research Findings and Limitations
- Synthetic Challenges : The esterification of penta-2,3-dienedioic acid may require controlled conditions to prevent polymerization of the diene core.
- Spectroscopic Characterization : Techniques such as ¹H/¹³C NMR (as in ) would be critical to confirm the structure and purity .
- Safety Considerations : Similar to penta-2,3-diene, the ester may require handling under inert atmospheres to avoid unintended reactions.
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